Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C28H48O4. It is an ester derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with nonyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with nonanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Formation of dinonyl 3-methylcyclohex-4-ene-1,2-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its plasticizing properties.
Mechanism of Action
The mechanism of action of dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes or receptors, altering their activity or stability. In industrial applications, its plasticizing effect is due to its ability to reduce intermolecular forces between polymer chains, increasing flexibility and durability .
Comparison with Similar Compounds
Similar Compounds
- Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Diisodecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
Uniqueness
Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to its analogs. Its nonyl groups confer a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications .
Properties
CAS No. |
62174-70-3 |
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Molecular Formula |
C27H48O4 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H48O4/c1-4-6-8-10-12-14-16-21-30-26(28)24-20-18-19-23(3)25(24)27(29)31-22-17-15-13-11-9-7-5-2/h18-19,23-25H,4-17,20-22H2,1-3H3 |
InChI Key |
YAZOUKNIIJYOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCCC)C |
Origin of Product |
United States |
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